![molecular formula C21H26Br2N4 B14377415 1,1'-Methylenebis[3-(prop-2-en-1-yl)-2,3-dihydro-1H-benzimidazol-1-ium] dibromide CAS No. 88346-04-7](/img/structure/B14377415.png)
1,1'-Methylenebis[3-(prop-2-en-1-yl)-2,3-dihydro-1H-benzimidazol-1-ium] dibromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-Methylenebis[3-(prop-2-en-1-yl)-2,3-dihydro-1H-benzimidazol-1-ium] dibromide is a chemical compound known for its unique structure and properties
Métodos De Preparación
The synthesis of 1,1’-Methylenebis[3-(prop-2-en-1-yl)-2,3-dihydro-1H-benzimidazol-1-ium] dibromide typically involves the following steps:
Synthetic Routes: The compound can be synthesized through the reaction of benzimidazole derivatives with appropriate alkylating agents under controlled conditions. The reaction often requires the presence of a base to facilitate the formation of the desired product.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, at temperatures ranging from room temperature to reflux conditions. The reaction time can vary from a few hours to overnight, depending on the reactivity of the starting materials.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions, with optimization for yield and purity. The process may include additional purification steps such as recrystallization or chromatography to obtain the final product in high purity.
Análisis De Reacciones Químicas
1,1’-Methylenebis[3-(prop-2-en-1-yl)-2,3-dihydro-1H-benzimidazol-1-ium] dibromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions: The reactions typically require specific reagents and conditions, such as the use of catalysts, specific solvents, and controlled temperatures to achieve the desired transformations.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, and can include a variety of oxidized, reduced, or substituted derivatives.
Aplicaciones Científicas De Investigación
1,1’-Methylenebis[3-(prop-2-en-1-yl)-2,3-dihydro-1H-benzimidazol-1-ium] dibromide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, and as a reagent in various organic transformations.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mecanismo De Acción
The mechanism of action of 1,1’-Methylenebis[3-(prop-2-en-1-yl)-2,3-dihydro-1H-benzimidazol-1-ium] dibromide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
1,1’-Methylenebis[3-(prop-2-en-1-yl)-2,3-dihydro-1H-benzimidazol-1-ium] dibromide can be compared with other similar compounds, such as:
1,1’-Methylenebis[3-(prop-2-en-1-yl)-2,3-dihydro-1H-imidazol-1-ium] dibromide: This compound has a similar structure but with an imidazole ring instead of a benzimidazole ring.
Methyl 1-(1,1-dimethyl-prop-2-en-1-yl)-1H-indole-3-carboxylate: This compound has an indole ring and is used in similar applications.
Indole-3-acetic acid: A plant hormone with a different structure but similar biological activities.
The uniqueness of 1,1’-Methylenebis[3-(prop-2-en-1-yl)-2,3-dihydro-1H-benzimidazol-1-ium] dibromide lies in its specific structure and the resulting properties, which make it suitable for a wide range of applications in scientific research and industry.
Propiedades
Número CAS |
88346-04-7 |
|---|---|
Fórmula molecular |
C21H26Br2N4 |
Peso molecular |
494.3 g/mol |
Nombre IUPAC |
3-prop-2-enyl-1-[(3-prop-2-enyl-1,2-dihydrobenzimidazol-1-ium-1-yl)methyl]-1,2-dihydrobenzimidazol-1-ium;dibromide |
InChI |
InChI=1S/C21H24N4.2BrH/c1-3-13-22-15-24(20-11-7-5-9-18(20)22)17-25-16-23(14-4-2)19-10-6-8-12-21(19)25;;/h3-12H,1-2,13-17H2;2*1H |
Clave InChI |
QKSPTIJINLYAAZ-UHFFFAOYSA-N |
SMILES canónico |
C=CCN1C[NH+](C2=CC=CC=C21)C[NH+]3CN(C4=CC=CC=C43)CC=C.[Br-].[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-(Methylamino)-4-nitrophenyl]methanesulfonamide](/img/structure/B14377335.png)

![4-Chloro-5-[(methylsulfanyl)methyl]-1,2-oxazol-3(2H)-one](/img/structure/B14377345.png)
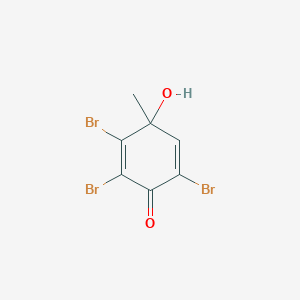

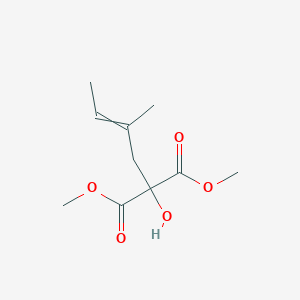

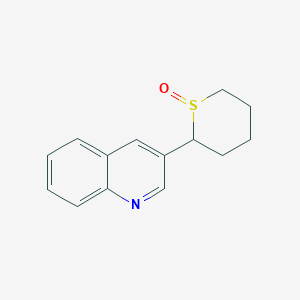
![1-[2-Methoxy-3,3-dimethyl-2-(phenoxymethyl)butyl]-1H-1,2,4-triazole](/img/structure/B14377375.png)
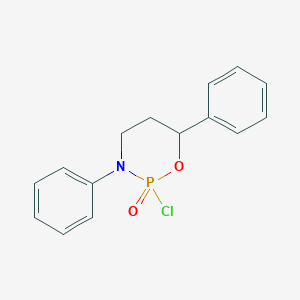
![3-Butenoic acid, 2-[(trichloroacetyl)amino]-](/img/structure/B14377379.png)
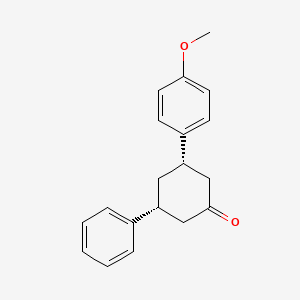
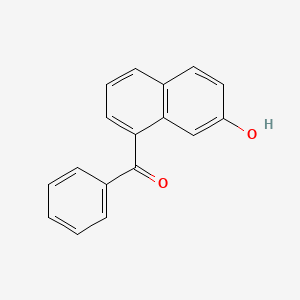
![1-(4-Iodohexa-4,5-dien-1-yl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane](/img/structure/B14377408.png)
